molecular formula C16H13ClN2O2 B2649253 (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide CAS No. 347364-93-6

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

Cat. No.: B2649253
CAS No.: 347364-93-6
M. Wt: 300.74
InChI Key: NPSXFHGQXLWIDV-XCVCLJGOSA-N
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Description

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is an organic compound that features a benzamide core with an acrylamide substituent and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide typically involves the following steps:

    Preparation of 4-chlorophenylacrylic acid: This can be achieved through the Heck reaction, where 4-chloroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst.

    Formation of 4-(3-(4-chlorophenyl)acrylamido)benzoic acid: The 4-chlorophenylacrylic acid is then reacted with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Conversion to this compound: The final step involves the esterification of the carboxylic acid group to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or acrylamides.

Scientific Research Applications

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(4-bromophenyl)acrylamido)benzamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-4-(3-(4-methylphenyl)acrylamido)benzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSXFHGQXLWIDV-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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